N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a fluorophenyl-substituted oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a precursor such as a hydroximoyl chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated oxazole.
Attachment to the Thiophene Ring: The final step involves coupling the oxazole derivative with a thiophene-2-carboxamide through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Halogenating agents, Lewis acids like aluminum chloride.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carboxamide reduced to thiophene-2-amine.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism by which N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl and oxazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide
- N-{[5-(2-bromophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide
- N-{[5-(2-methylphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide
Uniqueness
Compared to its analogs, N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size allow it to modulate the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-5-2-1-4-11(12)13-8-10(18-20-13)9-17-15(19)14-6-3-7-21-14/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPZDPYDNRUPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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